molecular formula C10H7BrF3N3OS2 B10970024 4-bromo-5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

4-bromo-5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B10970024
M. Wt: 386.2 g/mol
InChI Key: RYETWHBCYSCNCZ-UHFFFAOYSA-N
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Description

4-BROMO-5-ETHYL-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a trifluoromethyl group, a thiadiazole ring, and a thiophene carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-5-ETHYL-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the bromine and trifluoromethyl sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-BROMO-5-ETHYL-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-5-ETHYL-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to target proteins and enzymes. The thiadiazole ring is known to interact with various biological targets, potentially leading to the modulation of enzymatic activities and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-containing molecules and thiadiazole derivatives. Examples include:

Uniqueness

4-BROMO-5-ETHYL-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the thiadiazole ring enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C10H7BrF3N3OS2

Molecular Weight

386.2 g/mol

IUPAC Name

4-bromo-5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C10H7BrF3N3OS2/c1-2-5-4(11)3-6(19-5)7(18)15-9-17-16-8(20-9)10(12,13)14/h3H,2H2,1H3,(H,15,17,18)

InChI Key

RYETWHBCYSCNCZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NC2=NN=C(S2)C(F)(F)F)Br

Origin of Product

United States

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